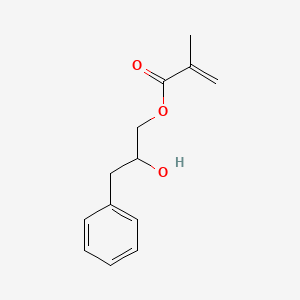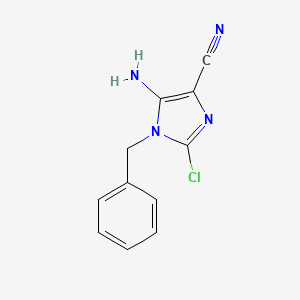
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is a chemical compound known for its unique structure and properties. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane typically involves the reaction of tert-butyl(dimethyl)silane with 2-methylidene-4-phenylbutanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Catalysts: Lewis acids for facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce silane derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-silicon bonds and as a protecting group for alcohols .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential in drug delivery systems and as a component in the synthesis of therapeutic agents .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions where the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with other reactive intermediates and catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(dimethyl)(2-phenoxyethoxy)silane
- tert-Butyl(dimethyl)(4-methyl-pent-4-enyloxy)silane
- tert-Butyl(dimethyl)(2,4-pentadienyloxy)silane
Uniqueness
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
768361-50-8 |
|---|---|
Formule moléculaire |
C17H28OSi |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(2-methylidene-4-phenylbutoxy)silane |
InChI |
InChI=1S/C17H28OSi/c1-15(12-13-16-10-8-7-9-11-16)14-18-19(5,6)17(2,3)4/h7-11H,1,12-14H2,2-6H3 |
Clé InChI |
QJICNSZQHSUEOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(=C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


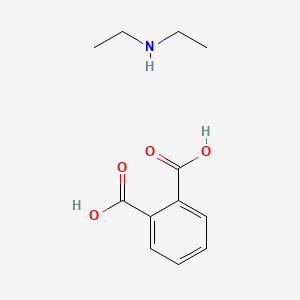
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
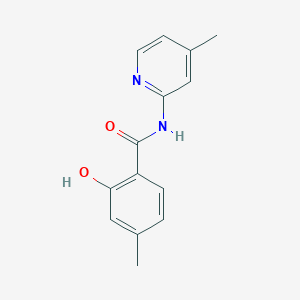
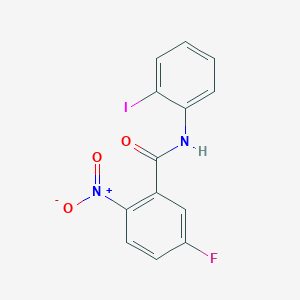
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
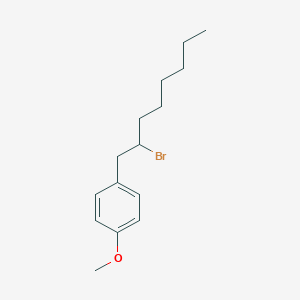
![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)
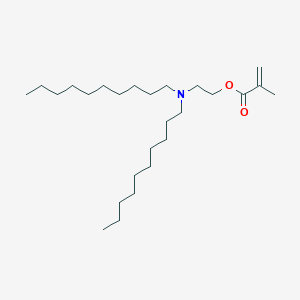

![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
